![molecular formula C26H25NO5 B14154418 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one CAS No. 141733-91-7](/img/structure/B14154418.png)
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This class of compounds is known for its diverse applications in organic synthesis and medicinal chemistry. The compound features a unique structure that includes a benzyl group, a benzyloxy group, and a methoxyphenyl group, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one typically involves multiple steps. One common method includes the reaction of 4-benzyl-1,3-oxazolidin-2-one with 3-(benzyloxy)-4-methoxyphenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Análisis De Reacciones Químicas
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential antibacterial properties, particularly against resistant strains of bacteria.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives such as:
Linezolid: A well-known antibacterial agent used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone with enhanced activity against resistant bacterial strains.
4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one: An intermediate in the synthesis of renin inhibitors.
These compounds share a common oxazolidinone core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
141733-91-7 |
|---|---|
Fórmula molecular |
C26H25NO5 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
4-benzyl-3-[2-(4-methoxy-3-phenylmethoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C26H25NO5/c1-30-23-13-12-21(15-24(23)31-17-20-10-6-3-7-11-20)16-25(28)27-22(18-32-26(27)29)14-19-8-4-2-5-9-19/h2-13,15,22H,14,16-18H2,1H3 |
Clave InChI |
MCMGTKLICVSCTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
![2-[(Diethylamino)methyl]-6-methylphenyl 4-nitrobenzoate](/img/structure/B14154341.png)
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![1,3-Dimethyl-5-(4-methylphenyl)-6-(pyridin-3-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14154378.png)
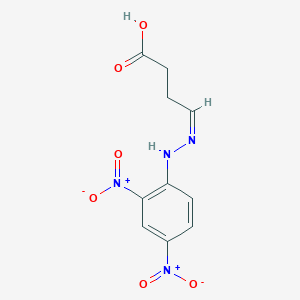
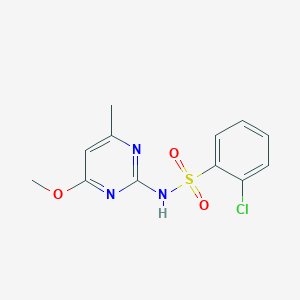
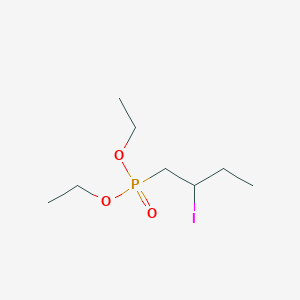

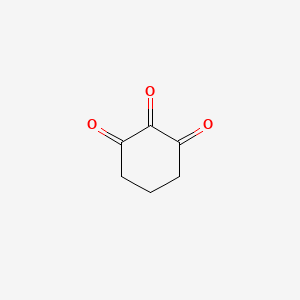
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14154410.png)

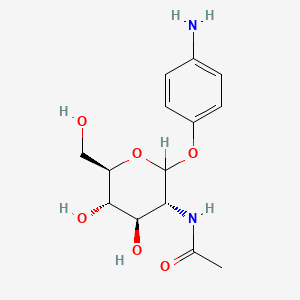
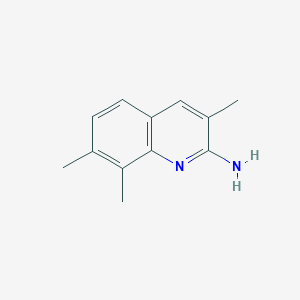
![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
